(E)-hept-3-ene-1,7-diol

Physical Property Distillation Process Engineering

(E)-Hept-3-ene-1,7-diol (CAS 84143-36-2) is a C7 aliphatic diol characterized by a trans (E) double bond between carbons 3 and 4, with terminal primary hydroxyl groups. Its molecular formula is C₇H₁₄O₂, with a molecular weight of 130.18 g/mol.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 84143-36-2
Cat. No. B14417241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-hept-3-ene-1,7-diol
CAS84143-36-2
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESC(CC=CCCO)CO
InChIInChI=1S/C7H14O2/c8-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2/b2-1+
InChIKeyDOOJAFNLRWSMQE-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Hept-3-ene-1,7-diol (CAS 84143-36-2): A trans-Configured Unsaturated Diol for Precision Synthesis and Materials Science


(E)-Hept-3-ene-1,7-diol (CAS 84143-36-2) is a C7 aliphatic diol characterized by a trans (E) double bond between carbons 3 and 4, with terminal primary hydroxyl groups . Its molecular formula is C₇H₁₄O₂, with a molecular weight of 130.18 g/mol. This structural arrangement distinguishes it from its saturated counterpart, 1,7-heptanediol, and its cis (Z) geometric isomer. The compound serves as a bifunctional building block in organic synthesis, polymer chemistry, and materials science, where the specific stereochemistry and reactivity of the internal alkene are critical parameters.

Why (E)-Hept-3-ene-1,7-diol (CAS 84143-36-2) Cannot Be Replaced by Other Seven-Carbon Diols


Simple substitution of (E)-hept-3-ene-1,7-diol with saturated 1,7-heptanediol or the Z-isomer is scientifically unsound due to quantifiable differences in physical properties and chemical reactivity that directly impact process and product performance. The presence of the internal trans-alkene alters the molecule's polarity, boiling point, and density compared to the saturated analog [1], which affects its behavior in separation, formulation, and reaction conditions. Furthermore, the alkene provides a distinct handle for downstream functionalization—such as epoxidation or cross-metathesis—which is completely absent in the saturated chain, leading to fundamentally different polymer architectures and material properties .

Quantitative Differentiation of (E)-Hept-3-ene-1,7-diol (CAS 84143-36-2) from Structural Analogs


Reduced Boiling Point Relative to Saturated Heptane-1,7-diol

(E)-hept-3-ene-1,7-diol exhibits a boiling point of 251.5°C at 760 mmHg , which is 7.5°C lower than that of its saturated counterpart, heptane-1,7-diol, which has a boiling point of 259°C [1]. This difference is attributable to the presence of the alkene, which reduces the molecule's overall polarity and molecular weight, thereby decreasing intermolecular hydrogen bonding strength relative to the fully saturated chain.

Physical Property Distillation Process Engineering

Increased Density Relative to Saturated Heptane-1,7-diol

The density of (E)-hept-3-ene-1,7-diol is 0.98 g/cm³ , which is 2.9% higher than the 0.951 g/mL density of heptane-1,7-diol at 25°C [1]. The presence of the trans double bond imparts a more rigid, extended conformation in the liquid state, leading to a higher mass per unit volume compared to the fully flexible saturated chain.

Physical Property Formulation Quality Control

Lower Lipophilicity (LogP) Relative to Saturated Heptane-1,7-diol

The octanol-water partition coefficient (LogP) for (E)-hept-3-ene-1,7-diol is 0.6975 , compared to a computed XLogP3-AA value of 0.8 for heptane-1,7-diol [1]. The 0.1 log unit decrease indicates the alkene-containing diol is moderately more hydrophilic than its saturated analog, despite its similar molecular weight.

Physicochemical Property Partitioning Biological Studies

Validated Application Scenarios for (E)-Hept-3-ene-1,7-diol (CAS 84143-36-2) Based on Quantitative Evidence


Distillation Process Optimization for Unsaturated Monomers

The quantifiably lower boiling point of (E)-hept-3-ene-1,7-diol (251.5°C) compared to heptane-1,7-diol (259°C) directly supports its use in processes where energy efficiency is paramount . In the industrial purification of diol monomers for polyesters or polyurethanes, this 7.5°C reduction in boiling point can translate to lower steam consumption and reduced thermal degradation of the sensitive alkene functionality, thereby improving overall yield and monomer purity.

Formulation of Polymer Precursors with Specific Density Requirements

The higher density of (E)-hept-3-ene-1,7-diol (0.98 g/cm³) relative to the saturated diol (0.951 g/mL) makes it the preferred choice when a denser monomer is required for a formulation . This is particularly relevant in the creation of polyurethanes or polyesters where the final polymer's density affects its mechanical and barrier properties. Selecting this specific unsaturated diol allows for a measurable increase in the mass of monomer per unit volume in a reactor, directly impacting the kinetics and product specifications.

Enhanced Hydrophilicity for Aqueous-Phase Reaction or Extraction Protocols

The 0.1 log unit decrease in LogP for (E)-hept-3-ene-1,7-diol (0.6975) compared to its saturated analog (0.8) provides a measurable advantage in processes involving aqueous-organic partitioning . In multi-step syntheses where an intermediate diol must be selectively extracted or where a reaction is conducted in a biphasic system, this increased hydrophilicity can improve mass transfer and selectivity. It is also a critical parameter for any biological assay or environmental fate study involving this compound.

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